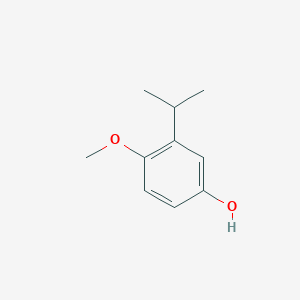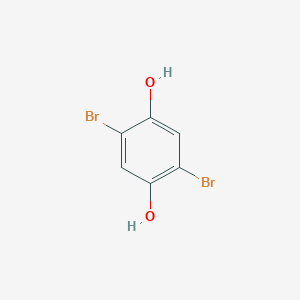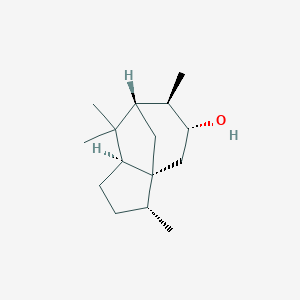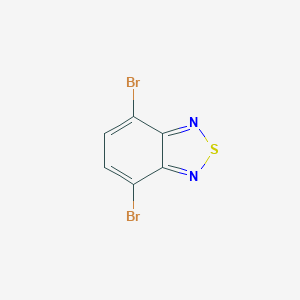
4,7-Dibromo-2,1,3-benzothiadiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole has been achieved through various methods, including the modified nitration process which significantly improves yield (Wang et al., 2010). Moreover, the Sonogashira coupling reaction and modifications thereof have been utilized to extend the π-conjugation of this compound, leading to derivatives with promising properties for organic electronics (Neto et al., 2005).
Molecular Structure Analysis
4,7-Dibromo-2,1,3-benzothiadiazole exhibits a unique molecular structure that contributes to its elastic bending flexibility and crystalline-state fluorescence. A large needle-shaped single crystal of this compound can display a reversible fluorescence change under mechanical bending, highlighting its unique structural properties (Hayashi, Koizumi, & Kamiya, 2017).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including the reaction with arylboronic acids in the presence of catalytic amounts of a NCP-pincer palladacycle, leading to photoluminescent π-extended 4,7-diaryl-2,1,3-benzothiadiazoles with high yields. These derivatives exhibit high fluorescent quantum yields and adequate band gap values for OLED applications (Neto et al., 2005).
Physical Properties Analysis
The physical properties of 4,7-Dibromo-2,1,3-benzothiadiazole, such as its elastic bending flexibility and crystalline-state fluorescence, are notable. Its ability to revert to its original shape upon relaxation and show reversible fluorescence changes under mechanical stress demonstrates the compound's unique physical characteristics (Hayashi, Koizumi, & Kamiya, 2017).
Wissenschaftliche Forschungsanwendungen
Application 1: Synthesis of Light-Emitting Diodes and Conducting Polymers for Organic Electronics
- Summary of the Application : 4,7-Dibromo-2,1,3-benzothiadiazole is used as a building block or monomer for the synthesis of light-emitting diodes and conducting polymers for organic electronics .
Application 2: Synthesis of D–A–D Conjugated Molecules
- Summary of the Application : 4,7-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of D–A–D (Donor-Acceptor-Donor) conjugated molecules .
- Methods of Application or Experimental Procedures : The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction . Six new structures of this type have been synthesized .
Application 3: Synthesis of Larger Molecules and Conductive Polymers
- Summary of the Application : 4,7-Dibromo-2,1,3-benzothiadiazole is used as a building block in the design and synthesis of larger molecules and conductive polymers .
Application 4: Synthesis of Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : 4,7-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of organic light-emitting diodes (OLEDs) .
Application 5: Synthesis of Organic Photovoltaic Devices
- Summary of the Application : 4,7-Dibromo-2,1,3-benzothiadiazole is used in the synthesis of organic photovoltaic devices .
Application 6: Synthesis of Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : Scientists have conducted theoretical studies on the optical and electronic properties and electron transfer ability of a substance based on DPA and BTD, OMC-M (a derivative of OMC, 4,7-Bis(4-(N,N-diphenylamino)phenyl)-2,1,3-benzothiadiazole) to prove good ambipolarity and application in OLEDs .
Safety And Hazards
Eigenschaften
IUPAC Name |
4,7-dibromo-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2S/c7-3-1-2-4(8)6-5(3)9-11-10-6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOWHLLJXAECMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347828 | |
| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Dibromo-2,1,3-benzothiadiazole | |
CAS RN |
15155-41-6 | |
| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Dibromo-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

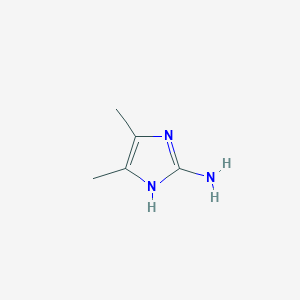
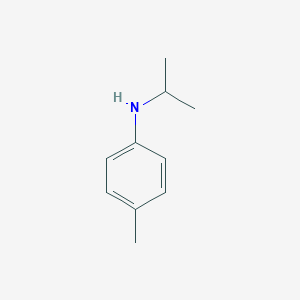
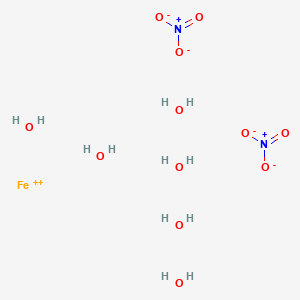
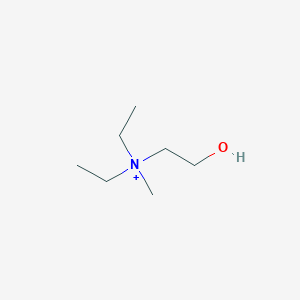


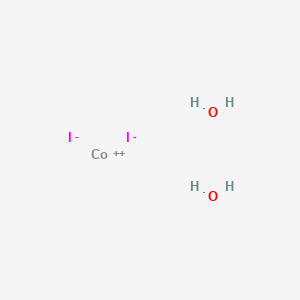
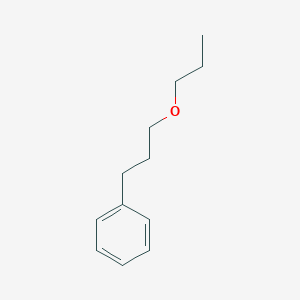
![Cadmium bis[oxido(dioxo)tantalum]](/img/structure/B82629.png)

